2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound with significant biological and pharmacological interest. It is classified as an organic compound featuring an acetamide functional group and a benzodioxane structure, which contributes to its potential therapeutic applications. The molecular formula of this compound is , and it has a molecular weight of approximately 244.67 g/mol .
The synthesis of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be achieved through various methods, including electrochemical processes and traditional organic synthesis techniques. One notable method involves the anodic oxidation of hydroxytyrosol in a solvent mixture of acetonitrile and dimethyl sulfoxide, leading to the formation of regioisomeric derivatives with good yields (65–90%) through an inverse electron demand Diels–Alder reaction .
Another approach involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium to form sulfonamide derivatives, which can then be reacted with bromoacetamides to yield the target compound .
The reactions typically require controlled conditions such as temperature and pH to optimize yield and selectivity. For instance, maintaining a pH between 9-10 during the sulfonamide synthesis is crucial for successful product formation. Characterization of the synthesized compounds is commonly performed using techniques such as Infrared spectroscopy (IR) and Proton Nuclear Magnetic Resonance (NMR) spectroscopy .
The structure of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features a benzodioxane ring system attached to an acetamide group. The InChI key for this compound is DXPAOUXKEBVMTC-UHFFFAOYSA-N, and its SMILES representation is C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl .
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo hydrolysis under acidic or basic conditions to yield corresponding amines or carboxylic acids. Additionally, it may react with electrophiles due to the presence of the amino group.
Reactions involving this compound often require specific conditions to ensure high selectivity and yield. For example, when used in enzyme inhibition studies, the compound's interactions with target enzymes can be influenced by structural modifications that affect binding affinity and specificity .
The mechanism of action for 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide primarily involves its interaction with biological targets such as enzymes. Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes like alpha-glucosidase and acetylcholinesterase, which are relevant in conditions such as diabetes mellitus and Alzheimer's disease .
In vitro studies have shown that many synthesized derivatives demonstrate substantial inhibitory effects against alpha-glucosidase, suggesting their potential for therapeutic applications in managing blood glucose levels. Molecular docking studies further support these findings by providing insights into binding affinities and interaction modes within enzyme active sites .
The compound appears as a white to off-white powder at room temperature. It is stable under standard storage conditions but should be protected from moisture and extreme temperatures.
Key chemical properties include:
The primary applications of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lie in medicinal chemistry and pharmacology. Its derivatives are being explored for their enzyme inhibitory activities, which could lead to the development of new treatments for metabolic disorders such as type 2 diabetes mellitus and neurodegenerative diseases like Alzheimer's disease. The unique structural features of this compound make it a candidate for further research into its therapeutic potential .
The 2,3-dihydro-1,4-benzodioxin system is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic structure with two oxygen atoms at positions 1 and 4. This framework provides exceptional metabolic stability, favorable pharmacokinetic properties, and versatile binding interactions with biological targets. Naturally occurring benzodioxane-containing compounds like silybin demonstrate the scaffold’s biological relevance, exhibiting hepatoprotective, anticancer, and antioxidant activities through mechanisms involving free radical scavenging and membrane stabilization [1]. The benzodioxane ring’s rigid, electron-rich structure facilitates π-π stacking and hydrophobic interactions with enzyme active sites, making it invaluable in designing enzyme inhibitors.
Table 1: Bioactive Compounds Featuring the Benzodioxane Scaffold
| Compound Name | Biological Activity | Therapeutic Application |
|---|---|---|
| Silybin | Hepatoprotective, Antioxidant | Liver disorders |
| Americanin A | Anti-inflammatory | Inflammatory conditions |
| Haedoxan A | Insecticidal | Agrochemicals |
| Synthetic Sulfonamide Hybrids | α-Glucosidase/AChE inhibition | Type 2 diabetes, Alzheimer’s disease |
The scaffold’s synthetic versatility allows for regioselective functionalization at the 6-position (aromatic ring) or 2/3-positions (aliphatic ring), enabling rational optimization of target affinity and selectivity. In hybrid drug design, the benzodioxane core frequently serves as a central pharmacophore to which inhibitory fragments like sulfonamides or acetamides are appended, creating multifunctional ligands [1] [3].
Acetamide derivatives (–NH–C(=O)–CH3) constitute a critical pharmacophore in enzyme inhibitor design due to their ability to form hydrogen bonds with catalytic residues and adjacent hydrophobic pockets in enzyme active sites. The planar, polar amide group mimics peptide bonds or transition states in hydrolysis reactions, explaining their prominence in inhibitors targeting hydrolases like α-glucosidase and acetylcholinesterase. In the context of benzodioxane hybrids, acetamide derivatives such as N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide demonstrate the pharmacophore’s synthetic accessibility and bioactivity [5]. The acetamide nitrogen can be secondary or tertiary, while the carbonyl oxygen acts as a hydrogen bond acceptor—features exploited to enhance binding affinity.
Structurally, the acetamide group serves as a flexible linker that connects the benzodioxane moiety to aryl or alkyl substituents, optimizing spatial orientation for target engagement. For example, in α-glucosidase inhibitors, the arylacetamide component penetrates deep into the enzyme’s substrate pocket, with substitution patterns on the aryl ring dramatically influencing potency. Electron-withdrawing groups (e.g., –Cl, –NO2) or bulky hydrophobic substituents enhance activity by strengthening hydrophobic contacts or dipole interactions [2]. Similarly, in acetylcholinesterase (AChE) inhibitors, acetamides with basic amino groups enable ionic interactions with the enzyme’s peripheral anionic site, a strategy observed in dual-binding-site inhibitors for Alzheimer’s disease [3].
Sulfonamide-acetamide hybrids emerged from the revolutionary legacy of sulfonamides (–SO2NH–) as broad-spectrum antimicrobial agents. Modern medicinal chemistry exploits these hybrids for multitarget engagement, combining the sulfonamide’s proficiency in disrupting zinc enzymes or anion-binding sites with the acetamide’s hydrogen-bonding capacity. Early research established sulfonamides as inhibitors of carbonic anhydrase and dihydropteroate synthase, but their fusion with acetamide expanded applications to metabolic and neurological disorders [1].
Table 2: Enzyme Inhibition Profiles of Sulfonamide-Acetamide Hybrids
| Compound Structure | α-Glucosidase IC50 (μM) | AChE IC50 (μM) | Reference |
|---|---|---|---|
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | 86.31 ± 0.11 | >100 (weak) | [1] [2] |
| N-(4-Chlorophenyl) variant | 81.12 ± 0.13 | >100 (weak) | [2] |
| Acarbose (control) | 37.38 ± 0.12 | Not applicable | [2] |
Synthetic routes to these hybrids typically involve:
Historically, such hybrids demonstrated moderate α-glucosidase inhibition (IC50 ~80 μM) but weak AChE activity, underscoring selectivity challenges. Molecular docking studies rationalize this by showing preferential binding of benzodioxane-acetamide-sulfonamide hybrids to α-glucosidase’s catalytic pocket over AChE’s narrower gorge [1] [2]. Current research focuses on optimizing substituent effects to enhance dual inhibition—a strategy pertinent to 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide derivatives.
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9